molecular formula C13H33N3+2 B1200812 Azamethonium CAS No. 60-30-0

Azamethonium

Cat. No. B1200812
CAS RN: 60-30-0
M. Wt: 231.42 g/mol
InChI Key: NHWGPUVJQFTOQX-UHFFFAOYSA-N
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Description

Azamethonium is a synthetic compound that belongs to the class of quaternary ammonium compounds. It is a neuromuscular blocking agent that is used in laboratory experiments to study the effects of muscle relaxation on the body. Azamethonium has been extensively researched for its potential medical applications, particularly in the field of anesthesiology.

Scientific Research Applications

  • Ganglionic Blocking Agents : Azamethonium, along with other compounds like hexamethonium and heptamine, has been examined for its effects on the functional mobility of reflex centers, particularly the glossomandibular reflex in decerebrated cats. It was found that azamethonium did not significantly alter the course of the glossomandibular reflex, suggesting a limited effect on these centers under certain conditions (Maiskii, 1964).

  • Adrenergic Receptor Blockers on Pressor Activity : Research indicates that azamethonium increases the pressor effect of incubated plasma or its active fraction in normal, nephrectomized, or adrenalectomized rats. This effect was also observed with angiotensin and bradykinin, suggesting a role in modifying pressor activity independent of catecholamine release (Croxatto & Diaz, 1969).

  • Inhibition of Motor Responses : Azamethonium has been shown to inhibit the motor response in isolated guinea-pig vas deferens to hypogastric nerve stimulation. This effect was also observed with other ganglionic blocking agents, suggesting a potential role in disrupting neural transmission in specific contexts (Sjöstrand, 1962).

  • Central Action of Ganglionic Blocking Agents : In a study using the cross-circulated dog head preparation, it was determined that azamethonium, among other ganglionic blocking agents, does not significantly affect blood pressure through central mechanisms. This finding helps clarify the mechanism of action of such agents (Murray et al., 1959).

  • Neuromuscular Transmission : Azamethonium has been studied for its effects on neuromuscular transmission. While its specific mechanisms and applications in this area require further investigation, these findings contribute to our understanding of neuromuscular dynamics (Roberts & Thesleff, 1965).

properties

IUPAC Name

ethyl-[2-[2-[ethyl(dimethyl)azaniumyl]ethyl-methylamino]ethyl]-dimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H33N3/c1-8-15(4,5)12-10-14(3)11-13-16(6,7)9-2/h8-13H2,1-7H3/q+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWGPUVJQFTOQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(C)CCN(C)CC[N+](C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H33N3+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

306-53-6 (dibromide)
Record name Azamethonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30861863
Record name Pentamethazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azamethonium

CAS RN

60-30-0
Record name 2,2′-(Methylimino)bis[N-ethyl-N,N-dimethylethanaminium]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azamethonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentamethazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZAMETHONIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43XK6AW58D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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